6-chloro-8aH-isoquinolin-1-one
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Overview
Description
6-chloro-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8aH-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method utilizes a [4 + 2] annulation protocol, which is efficient and provides high atom-utilization and step-economy . Another method involves the use of dilithiated N-propenyl-ortho-toluamides or dilithiated 2-methyl-N-aryl-benzamides as intermediates .
Industrial Production Methods
Industrial production of isoquinolones, including this compound, often involves the use of metal catalysts to facilitate the cyclization reactions. The use of transition-metal-catalyzed aryl C-H activation and oxidative cyclocondensation of benzamides with alkynes has been reported as an efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-chloro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to dihydroisoquinolines.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of dihydroisoquinolines.
Substitution: Formation of various substituted isoquinolines.
Scientific Research Applications
6-chloro-8aH-isoquinolin-1-one has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, some isoquinolones are known to inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar structure but without the chloro and keto groups.
Quinoline: Another nitrogen-containing heterocycle with a similar aromatic system.
1-chloroisoquinoline: A closely related compound with a chloro group at a different position.
Uniqueness
6-chloro-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6ClNO |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
6-chloro-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H |
InChI Key |
XJBJPWHHSNQOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC=NC(=O)C21)Cl |
Origin of Product |
United States |
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